molecular formula C11H7F3 B11899869 1-(Difluoromethyl)-2-fluoronaphthalene

1-(Difluoromethyl)-2-fluoronaphthalene

Cat. No.: B11899869
M. Wt: 196.17 g/mol
InChI Key: WPSQFTIPDYWGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-2-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons This compound is characterized by the presence of a difluoromethyl group and a fluorine atom attached to the naphthalene ring

Preparation Methods

The synthesis of 1-(Difluoromethyl)-2-fluoronaphthalene can be achieved through several synthetic routes. One common method involves the difluoromethylation of naphthalene derivatives. This process typically employs difluoromethylating agents such as difluorocarbene precursors or difluoromethyl halides. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale difluoromethylation reactions using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

1-(Difluoromethyl)-2-fluoronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalene derivatives with additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of fluorine atoms and the formation of partially or fully hydrogenated products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalenes.

Scientific Research Applications

1-(Difluoromethyl)-2-fluoronaphthalene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)-2-fluoronaphthalene exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, making it a strong hydrogen bond donor and acceptor. This can affect its binding affinity to various biological targets, such as enzymes and receptors .

The compound’s mechanism of action may also involve the modulation of specific signaling pathways. For example, its interaction with enzymes involved in metabolic processes can lead to changes in cellular function and activity .

Comparison with Similar Compounds

1-(Difluoromethyl)-2-fluoronaphthalene can be compared to other fluorinated naphthalene derivatives, such as:

The uniqueness of this compound lies in its specific combination of difluoromethyl and fluorine substituents, which impart distinct properties compared to other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific research applications Its unique chemical structure and properties make it valuable in fields such as chemistry, biology, medicine, and industry

Properties

Molecular Formula

C11H7F3

Molecular Weight

196.17 g/mol

IUPAC Name

1-(difluoromethyl)-2-fluoronaphthalene

InChI

InChI=1S/C11H7F3/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,11H

InChI Key

WPSQFTIPDYWGFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.